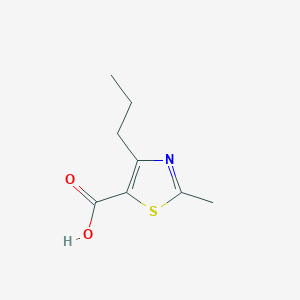

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

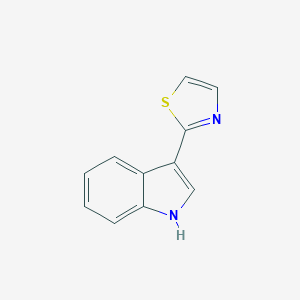

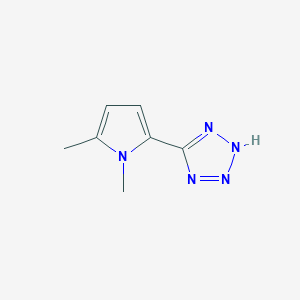

“2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 119778-45-9 . It has a molecular weight of 185.25 . The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid” were not found, a series of 2- (substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen. The pi (π) electrons are free to move from one bond to other bonds, giving the ring aromatic properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The thiazole ring in the molecule is reactive due to its aromaticity. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.25 . Other specific physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit significant antimicrobial activity, particularly against Gram-positive bacteria . This suggests that 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid could potentially be explored for its efficacy in treating bacterial infections.

Antitumor and Cytotoxic Activity

Some thiazoles have shown antitumor and cytotoxic activity against human tumor cell lines . This indicates a possible research avenue for 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid in cancer therapy.

Molecular Docking

Thiazoles can be used in molecular docking studies, which are crucial in drug design and pharmacogenomics . The compound may serve as a candidate for such computational studies.

Diverse Biological Activities

Thiazole derivatives exhibit a range of biological activities including antiprotozoal, antitubercular, antifungal, anthelmintic, anti-diuretic, and anti-Alzheimer’s effects . These diverse activities suggest multiple research fields where 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid could be applied.

Future Directions

The thiazole moiety, which is a part of “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid”, has been an important heterocycle in the world of chemistry . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests potential future directions in the research and development of thiazole-bearing molecules.

properties

IUPAC Name |

2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11)12-5(2)9-6/h3-4H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGAMXWLIJEQOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263224 |

Source

|

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

119778-45-9 |

Source

|

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119778-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)

![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)